molecular formula C9H15FO3 B2951587 Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate CAS No. 1780441-54-4

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate

Cat. No.: B2951587
CAS No.: 1780441-54-4
M. Wt: 190.214
InChI Key: HDEVTITVZNDRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate is a chemical compound with the molecular formula C9H15FO3 . It has a molecular weight of 190.21 g/mol . This compound is offered by various chemical suppliers for research and development purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.21 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Safety and Hazards

Specific safety and hazard information for Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate is not available from the search results. It is recommended to handle this compound with appropriate safety measures, as with all chemicals. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions of research involving Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate are not specified in the search results. Given that this compound is available for research and development purposes , it may be used in various scientific investigations, including the synthesis of new compounds, mechanistic studies, or the exploration of its potential biological activities.

Properties

IUPAC Name

ethyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEVTITVZNDRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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